molecular formula C25H44O B14286612 [(Octadecyloxy)methyl]benzene CAS No. 120726-66-1

[(Octadecyloxy)methyl]benzene

Cat. No.: B14286612
CAS No.: 120726-66-1
M. Wt: 360.6 g/mol
InChI Key: JKAJYBZGNGIOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Octadecyloxy)methyl]benzene is an organic compound that consists of a benzene ring substituted with an octadecyloxy group and a methyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Octadecyloxy)methyl]benzene typically involves the alkylation of benzene with an octadecyloxy group. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(Octadecyloxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Octadecyloxy)methyl]benzene has several applications in scientific research:

Comparison with Similar Compounds

[(Octadecyloxy)methyl]benzene can be compared with other benzene derivatives such as:

Uniqueness

The presence of the octadecyloxy group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with other molecules, making it distinct from other benzene derivatives .

Properties

120726-66-1

Molecular Formula

C25H44O

Molecular Weight

360.6 g/mol

IUPAC Name

octadecoxymethylbenzene

InChI

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3

InChI Key

JKAJYBZGNGIOHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.